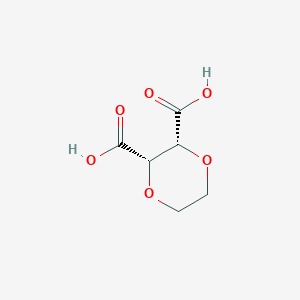
(2R,3S)-1,4-dioxane-2,3-dicarboxylicacid,cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which is denoted by the (2R,3S) configuration. The compound is a derivative of dioxane, a heterocyclic organic compound, and contains two carboxylic acid groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, combining 1,3-butadiene with maleic anhydride can produce cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions. The reaction is carried out in the presence of solvents like xylene, and the product is purified through crystallization and other separation techniques .
化学反応の分析
Types of Reactions
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .
科学的研究の応用
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials
作用機序
The mechanism of action of (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
類似化合物との比較
Similar Compounds
(2R,3R)-1,4-dioxane-2,3-dicarboxylic acid: Another stereoisomer with different biological and chemical properties.
(2S,3S)-1,4-dioxane-2,3-dicarboxylic acid: Another stereoisomer with unique characteristics.
Uniqueness
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for various applications where stereochemistry plays a crucial role .
特性
分子式 |
C6H8O6 |
|---|---|
分子量 |
176.12 g/mol |
IUPAC名 |
(2S,3R)-1,4-dioxane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6/c7-5(8)3-4(6(9)10)12-2-1-11-3/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |
InChIキー |
XUZZZKIOMAMVTK-ZXZARUISSA-N |
異性体SMILES |
C1CO[C@@H]([C@@H](O1)C(=O)O)C(=O)O |
正規SMILES |
C1COC(C(O1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)


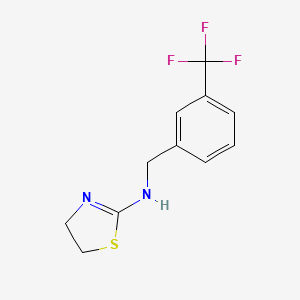
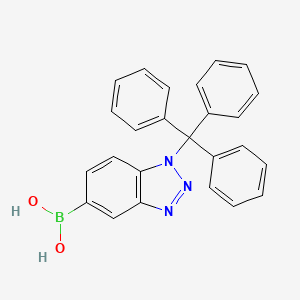
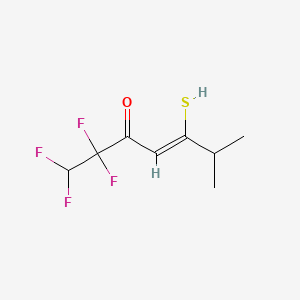
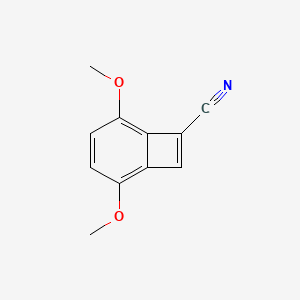
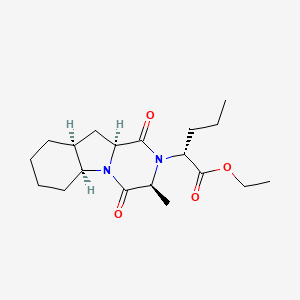

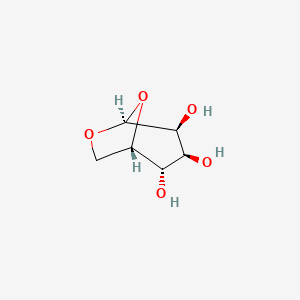

![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)
